Monohydroxy Melphalan (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
单羟基美法仑(盐酸盐)是一种 DNA 烷化剂,也是美法仑的降解产物。 它是在包括细胞培养基和人血浆在内的水溶液中美法仑水解而成的 。 该化合物以其增加髓系白血病细胞中 DNA 加合物水平和诱导细胞毒性的能力而闻名 .
准备方法
合成路线和反应条件: 单羟基美法仑(盐酸盐)的合成涉及美法仑的水解。美法仑是通过用邻苯二甲酰亚胺官能团保护对硝基-L-苯丙氨酸的甘氨酸氨基,然后酯化生成酯化合物合成的。然后将该酯衍生物进行催化氢化,以将硝基还原为氨基。 用环氧乙烷处理氨基化合物以进行双羟乙基化,然后进行氯化、水解和邻苯二甲酰基的脱保护 .
工业生产方法: 单羟基美法仑(盐酸盐)的工业生产遵循类似的合成路线,但规模更大,确保了该化合物在研究和治疗应用中的纯度和稳定性 .
化学反应分析
科学研究应用
单羟基美法仑(盐酸盐)有几种科学研究应用,包括:
癌症研究: 用于研究癌细胞中的 DNA 损伤和修复机制.
化学疗法: 由于其对癌细胞的细胞毒性作用,正在研究其在化学疗法中的潜在应用.
药代动力学: 研究其在人血浆中的稳定性和降解.
作用机制
单羟基美法仑(盐酸盐)通过烷化 DNA 发挥作用。 它结合在鸟嘌呤的 N7 位置,诱导 DNA 中的链间交联,这会破坏 DNA 合成或转录 。 这导致细胞毒性和细胞死亡,使其能够有效地靶向快速分裂的癌细胞 .
相似化合物的比较
生物活性
Monohydroxy Melphalan (hydrochloride) is a derivative of the well-known alkylating agent Melphalan, primarily used in the treatment of multiple myeloma and ovarian carcinoma. This article delves into the biological activity of Monohydroxy Melphalan, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Monohydroxy Melphalan exhibits its cytotoxic effects primarily through the formation of DNA cross-links . It binds to the N7 position of guanine in DNA, leading to interstrand cross-linking, which inhibits DNA replication and transcription. This mechanism is crucial for its effectiveness against rapidly dividing tumor cells, as it disrupts cellular processes necessary for cancer cell survival and proliferation .
Pharmacokinetics
The pharmacokinetic profile of Monohydroxy Melphalan indicates variability in absorption and distribution:
- Absorption : The bioavailability of oral formulations is highly variable and can be incomplete. Food intake can delay peak plasma concentrations and reduce overall exposure by 39-45% .
- Distribution : Monohydroxy Melphalan has a volume of distribution approximating total body water (0.5 L/kg), with low penetration into cerebrospinal fluid (CSF) .
- Metabolism : The compound undergoes nonenzymatic hydrolysis, with minimal active metabolism noted .
Clinical Efficacy
Monohydroxy Melphalan has been evaluated in various clinical settings, particularly for multiple myeloma. Key findings include:
- Overall Response Rate (ORR) : In clinical trials, the ORR for Melphalan-based regimens ranges from 35% to 55%, with median progression-free survival (PFS) extending up to 22 months when combined with novel agents like bortezomib .
- Survival Outcomes : A meta-analysis indicated a significant increase in median overall survival (OS) by approximately 6 months when comparing traditional therapies to those incorporating Monohydroxy Melphalan .
Table 1: Summary of Clinical Trials Involving Monohydroxy Melphalan
Study Reference | Number of Patients | Treatment Regimen | ORR (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|---|
Attal et al. | 204 | MEL140 + TBI vs VMCP/BVAP | 81 | 27 | NR |
Palumbo et al. | 302 | Rd → Tandem MEL200 vs CDR | 91 | 43 | 65 |
Gay et al. | 389 | Rd → Tandem MEL200 vs CDR | 91 | 43 | 29 |
Safety Profile
While Monohydroxy Melphalan is effective, it is associated with several adverse effects:
- Myelosuppression : This is a significant concern, leading to thrombocytopenia and neutropenia in many patients receiving high-dose regimens .
- Secondary Malignancies : Long-term use has been linked to an increased risk of secondary malignancies, particularly in patients receiving combination therapies involving immunomodulatory drugs .
- Other Adverse Effects : Common side effects include infections, mucositis, nausea, and gastrointestinal disturbances .
Case Studies
Several case studies have highlighted the effectiveness and challenges associated with Monohydroxy Melphalan treatment:
- Case Study A : A patient with relapsed multiple myeloma treated with high-dose Monohydroxy Melphalan followed by autologous stem cell transplant achieved a complete response but experienced prolonged neutropenia requiring G-CSF support.
- Case Study B : A cohort study involving elderly patients demonstrated that those receiving Monohydroxy Melphalan in combination with lenalidomide had improved survival outcomes but also faced higher rates of secondary malignancies compared to those receiving traditional therapies alone.
属性
分子式 |
C13H21Cl3N2O3 |
---|---|
分子量 |
359.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2O3.2ClH/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19;;/h1-4,12,17H,5-9,15H2,(H,18,19);2*1H/t12-;;/m0../s1 |
InChI 键 |
UYAOCCFUQBFMKY-LTCKWSDVSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl.Cl.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。